molecular formula C19H38O6S B11825994 Thiol-C9-PEG4-acid

Thiol-C9-PEG4-acid

Cat. No.: B11825994
M. Wt: 394.6 g/mol
InChI Key: WMXBHFDUFFYZNI-UHFFFAOYSA-N
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Description

Thiol-C9-PEG4-acid is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in the formation of PROTAC molecules, enabling selective protein degradation via the ubiquitin-proteasome system within cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiol-C9-PEG4-acid is synthesized through a series of chemical reactions involving the conjugation of a thiol group to a PEG chain. The synthetic route typically involves the following steps:

    Activation of PEG: The PEG chain is activated using a suitable reagent, such as N-hydroxysuccinimide (NHS) ester.

    Thiol Conjugation: The activated PEG is then reacted with a thiol-containing compound under mild conditions to form the thiol-PEG conjugate.

    Acid Functionalization:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Thiol-C9-PEG4-acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Thiol-C9-PEG4-acid has a wide range of scientific research applications, including:

Mechanism of Action

Thiol-C9-PEG4-acid functions as a linker in PROTAC molecules, which are bifunctional molecules that link a ligand for an E3 ubiquitin ligase to a ligand for a target protein. This linkage enables the ubiquitin-proteasome system to selectively degrade the target protein. The molecular targets and pathways involved include the ubiquitin-proteasome system and the specific proteins targeted by the PROTAC .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiol-C9-PEG4-acid is unique due to its specific PEG chain length and functional groups, which provide optimal properties for use in PROTAC synthesis. Its balance of hydrophilicity and hydrophobicity, along with its ability to form stable linkages, makes it a preferred choice for many applications .

Properties

Molecular Formula

C19H38O6S

Molecular Weight

394.6 g/mol

IUPAC Name

2-[2-[2-[2-(11-sulfanylundecoxy)ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C19H38O6S/c20-19(21)18-25-16-15-24-14-13-23-12-11-22-10-8-6-4-2-1-3-5-7-9-17-26/h26H,1-18H2,(H,20,21)

InChI Key

WMXBHFDUFFYZNI-UHFFFAOYSA-N

Canonical SMILES

C(CCCCCOCCOCCOCCOCC(=O)O)CCCCCS

Origin of Product

United States

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